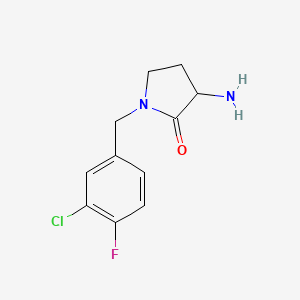
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12ClFN2O and a molecular weight of 242.68 g/mol. This compound is characterized by its unique structure, which includes an amino group, a chloro and fluoro-substituted benzyl group, and a pyrrolidin-2-one ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one ring. One common synthetic route includes the reaction of 3-chloro-4-fluorobenzylamine with a suitable carbonyl compound under controlled conditions to form the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chloro and fluoro-substituted benzyl group can influence the compound's binding affinity and selectivity.
相似化合物的比较
3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one
3-Amino-1-(3-fluorobenzyl)pyrrolidin-2-one
3-Amino-1-(2-chloro-4-fluorobenzyl)pyrrolidin-2-one
Uniqueness: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the benzyl group, which can affect its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1249608-09-0, features a unique structural configuration that may influence its interaction with biological targets. This article focuses on its biological activity, including antibacterial and antifungal properties, as well as its potential therapeutic applications.
- Molecular Formula : C11H12ClFN2O
- Molecular Weight : 242.68 g/mol
- Structure : The compound contains a pyrrolidine ring substituted with an amino group and a chlorofluorobenzyl moiety, which may enhance its biological activity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial properties. A study evaluating various pyrrolidine compounds found that those with halogen substituents demonstrated enhanced activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Other Pyrrolidine Derivatives | 0.0039 - 0.025 | Various Bacteria |
Antifungal Activity
In addition to antibacterial properties, the compound's potential antifungal activity has been explored. Studies have shown that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens, although specific data on this compound's antifungal efficacy remains limited. However, the presence of halogen atoms in similar structures has been correlated with increased antifungal activity .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor due to its structural similarity to known antibiotics.
Case Studies
Several studies have investigated the biological activities of related pyrrolidine compounds:
- Pyrrolidine Derivatives Against S. aureus :
- Comparative Study of Antimicrobial Efficacy :
属性
IUPAC Name |
3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQMYKXQOURNJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734422 |
Source


|
| Record name | 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249608-09-0 |
Source


|
| Record name | 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














